
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is a heterocyclic compound that features a pyrimidine ring fused with a cyanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide typically involves the reaction of a suitable pyrimidine precursor with cyanamide under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the cyanamide group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the cyanamide moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential to inhibit specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The cyanamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide is unique due to the presence of both a pyrimidine ring and a cyanamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its reactivity and ability to form multiple types of interactions set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H14N4 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1-propan-2-yl-5,6-dihydro-4H-pyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C8H14N4/c1-7(2)12-5-3-4-10-8(12)11-6-9/h7H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
IKLQQWYDTBWRHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCN=C1NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
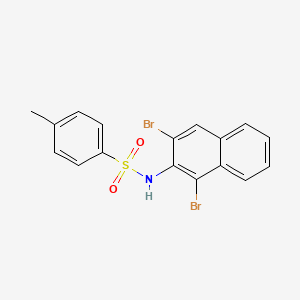
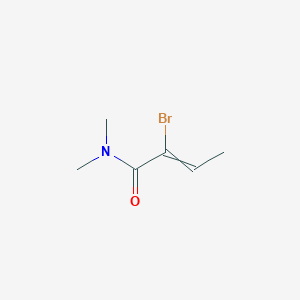

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
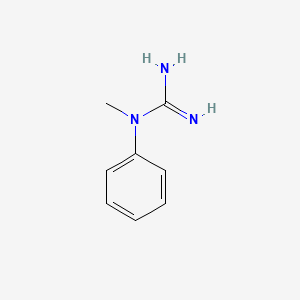

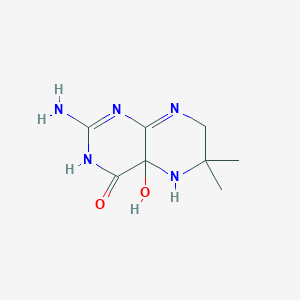
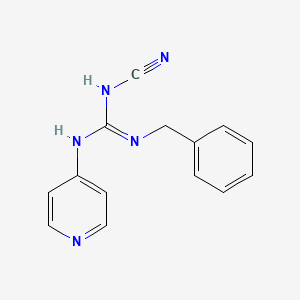
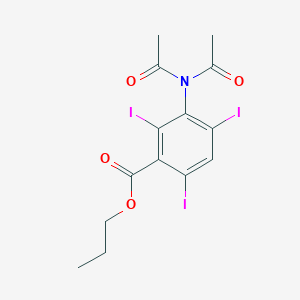
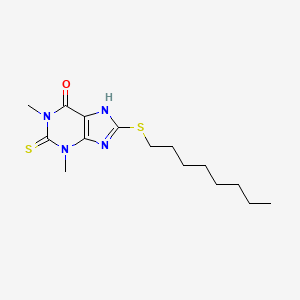


![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
